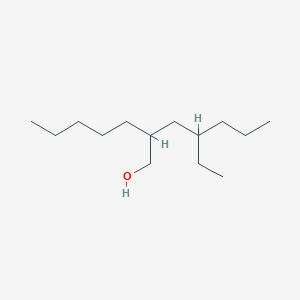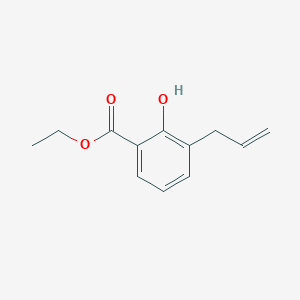![molecular formula C9H7F5OS B14355411 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol CAS No. 90314-96-8](/img/structure/B14355411.png)
4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol is an organosulfur compound characterized by the presence of a phenol group substituted with a pentafluoropropyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol typically involves the reaction of 4-mercaptophenol with 2,2,3,3,3-pentafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols, depending on the specific electrophile used.
Applications De Recherche Scientifique
4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pentafluoropropyl group may enhance the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
- 2,2,3,3,3-Pentafluoropropionic acid
Uniqueness
4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol is unique due to the presence of both a phenol group and a pentafluoropropyl sulfanyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .
Propriétés
Numéro CAS |
90314-96-8 |
|---|---|
Formule moléculaire |
C9H7F5OS |
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
4-(2,2,3,3,3-pentafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H7F5OS/c10-8(11,9(12,13)14)5-16-7-3-1-6(15)2-4-7/h1-4,15H,5H2 |
Clé InChI |
YIEPJSZHAUUKFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


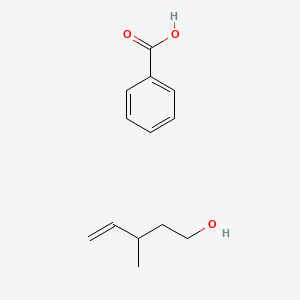
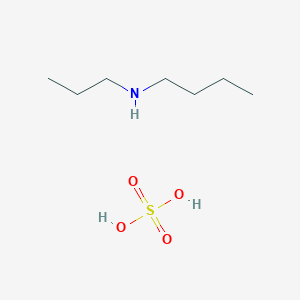
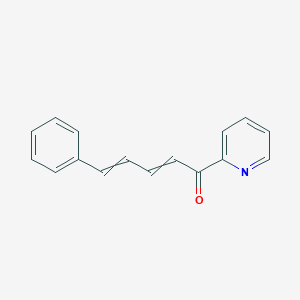
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

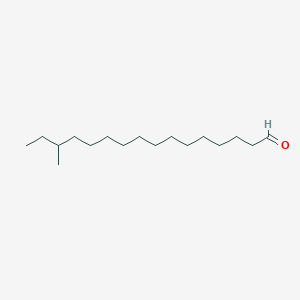
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
